Enterolactone

Pharmacokinetics Bioavailability Enterolignan metabolism

Enterolactone (ENL, CAS 76543-15-2) is a mammalian enterolignan formed by gut bacterial metabolism of dietary plant lignans such as secoisolariciresinol diglucoside and matairesinol. As a chiral γ-butyrolactone, it exists as two enantiomers, with the (−)-form being the predominant natural product.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 76543-15-2
Cat. No. B1197676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterolactone
CAS76543-15-2
Synonyms2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
InChIInChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2
InChIKeyHVDGDHBAMCBBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enterolactone (CAS 76543-15-2) for Scientific Procurement: Mammalian Lignan Metabolite with Differentiated Pharmacokinetic and Pharmacodynamic Profile


Enterolactone (ENL, CAS 76543-15-2) is a mammalian enterolignan formed by gut bacterial metabolism of dietary plant lignans such as secoisolariciresinol diglucoside and matairesinol [1]. As a chiral γ-butyrolactone, it exists as two enantiomers, with the (−)-form being the predominant natural product [2]. ENL functions as a phytoestrogen with weak estrogenic and antiestrogenic activities, binding both estrogen receptor α and β, and has been implicated in the inverse correlation between lignan-rich diets and hormone-dependent cancer risk [1]. Its bioavailability and activity profile differ markedly from its immediate metabolic precursor enterodiol and its plant-derived precursors, making direct substitution problematic in research and development contexts [3].

Why Enterolactone Cannot Be Interchanged with Enterodiol or Plant Lignan Precursors in Experimental Protocols


Although enterolactone and enterodiol are both produced from the same plant lignan precursors and share a diphenolic structure, they exhibit fundamentally different pharmacokinetic disposition, receptor transactivation mechanisms, enzyme inhibition profiles, and in vivo toxicity profiles [1]. Enterolactone's elimination half-life in humans is approximately 2.9-fold longer than that of enterodiol (12.6 h vs. 4.4 h), and its systemic exposure (AUC) is roughly double [2]. At the estrogen receptor level, enterolactone preferentially activates ERα through AF-2, while enterodiol activates both AF-1 and AF-2, leading to divergent transcriptional programs in hormone-sensitive cells [3]. These differences mean that replacing enterolactone with enterodiol or plant precursors in a study will alter not only the magnitude but also the qualitative nature of the biological response, confounding dose-response interpretations and reproducibility.

Quantitative Differential Evidence for Enterolactone (CAS 76543-15-2) vs. Closest Analogs


Enterolactone Exhibits ~2.9-Fold Longer Elimination Half-Life and ~1.8-Fold Higher Systemic Exposure Than Enterodiol in Humans

In a single-dose pharmacokinetic study in 12 healthy volunteers administered 1.31 µmol/kg secoisolariciresinol diglucoside (SDG), enterolactone demonstrated a mean elimination half-life of 12.6 ± 5.6 h, compared to 4.4 ± 1.3 h for enterodiol, a 2.86-fold difference [1]. The mean AUC for enterolactone was 1762 ± 1117 nmol/L·h, approximately 1.82-fold greater than enterodiol's 966 ± 639 nmol/L·h [1]. Enterolactone also displayed a longer mean residence time (35.8 ± 10.6 h vs. 20.6 ± 5.9 h) and later Tmax (19.7 ± 6.2 h vs. 14.8 ± 5.1 h post-ingestion) [1]. This pharmacokinetic divergence has been corroborated in a separate rat study where enterolactone administration at oral doses of 10 mg/kg resulted in lethality, precluding PK analysis, whereas enterodiol at equivalent doses was tolerated, indicating a fundamentally different toxicity and disposition profile [2].

Pharmacokinetics Bioavailability Enterolignan metabolism

Enterolactone Is 1.75-Fold More Potent Than Enterodiol in Inhibiting LNCaP Prostate Cancer Cell Proliferation

In a direct comparative study using the androgen-sensitive LNCaP human prostate cancer cell line, enterolactone (EL) demonstrated an IC50 of 57 µM for 50% growth inhibition, while enterodiol (ED) required 100 µM to achieve the same effect [1]. This represents a 1.75-fold potency advantage for enterolactone. For reference, the isoflavone genistein, a well-characterized phytoestrogen comparator, exhibited an IC50 of 25 µM in the same assay system [1]. The differential potency between the two enterolignans is consistent with observations in colon cancer cell lines, where at 100 µM, enterolactone was reported to be more than twice as effective as enterodiol in reducing proliferation across four estrogen-independent human colon tumor cell lines (LS174T, Caco-2, HCT-15, T-84) [2].

Prostate cancer Antiproliferative activity IC50

Enterolactone and Enterodiol Display Opposing Potency Profiles on Aromatase vs. 17β-HSD: Enterolactone Favors 17β-HSD Inhibition by 2.2-Fold Over Aromatase

In MCF-7 breast cancer cells, enterolactone (EL) and enterodiol (ED) exhibit a striking functional divergence in their inhibition of the two key estrogen biosynthetic enzymes. At 10 µM, ED inhibited aromatase-mediated estrone (E1) production by 81%, whereas EL achieved only 37% inhibition [1]. Conversely, at 50 µM, EL inhibited 17β-HSD type 1-mediated estradiol (E2) production by 84%, substantially exceeding the 59% inhibition observed with the isoflavone genistein at the same concentration [1]. While direct 17β-HSD inhibition data for ED at 50 µM was not reported in this head-to-head study, EL's pronounced selectivity for 17β-HSD over aromatase (84% vs. 37% inhibition) contrasts sharply with ED's inverse profile (81% aromatase inhibition at 10 µM), establishing mechanistically distinct routes for modulating local estrogen synthesis [1].

Estrogen biosynthesis Aromatase 17β-Hydroxysteroid dehydrogenase MCF-7 cells

Enterolactone Activates ERα Predominantly Through AF-2, While Enterodiol Engages Both AF-1 and AF-2, Resulting in Divergent Transcriptional Outcomes

In a systematic comparison of ERα transactivation mechanisms in MCF-7 breast cancer cells, enterolactone (EL) and enterodiol (ED) were found to recruit distinct activation function (AF) domains. ED, like 17β-estradiol (E2), induces ERα transcriptional activation through both AF-1 and AF-2, whereas EL is significantly less efficient in inducing AF-1 and acts predominantly through AF-2 [1]. This mechanistic divergence translates into differential modulation of ERα mRNA and protein levels, distinct effects on MCF-7 cell proliferation, and opposing regulation of secreted matrix metalloprotease (MMP-2 and MMP-9) activities at concentrations achievable through a lignan-rich diet [1]. Furthermore, (−)- and (+)-ENL enantiomers show an appreciable difference in binding affinity for ERβ but not for ERα, adding a stereochemical layer to receptor selectivity that is absent for enterodiol [2].

Estrogen receptor Transcriptional activation AF-1 AF-2 Breast cancer

Enterolactone Demonstrates Superior In Vivo Safety and Comparable Anti-Tumor Efficacy vs. Enterodiol in Ovarian Cancer Xenograft Model

In a head-to-head in vivo comparison using an ES-2 ovarian cancer xenograft model in nude mice, both enterolactone (ENL) and enterodiol (END) were administered at 1 mg/kg. Both compounds significantly suppressed tumor weight and volume compared to controls [1]. However, END at 1 mg/kg produced serious side effects in the animals, whereas ENL at the identical dose achieved comparable or greater tumor suppression with substantially fewer adverse effects [1]. Notably, ENL remained efficacious even at a 10-fold lower dose (0.1 mg/kg), still producing statistically significant tumor suppression [1]. The in vitro component of this study further demonstrated that ENL exhibited a better time- and dose-dependent inhibition of ES-2 cell proliferation, invasion, and migration compared to END [1].

Ovarian cancer In vivo efficacy Toxicity Xenograft

Enterolactone Surpasses Plant Precursors Matairesinol and Secoisolariciresinol in Antiproliferative Potency Against Breast Cancer Cells

A comparative study evaluated the antiproliferative effects of the mammalian lignans enterolactone (ENL) and enterodiol (END) against their plant-derived precursors secoisolariciresinol (SECO) and matairesinol (MAT) in MCF-7 (ER-positive) and BT-20 (ER-negative) breast carcinoma cell lines [1]. Enterodiol and enterolactone induced a stronger inhibition of cell growth in both MCF-7 and BT-20 cells than SECO and MAT, with the inhibition effects being more pronounced in MCF-7 than BT-20 cells [1]. The study concluded that the human lignans enterodiol and enterolactone are more biologically active than their precursors and 'may be defined as the real drugs in cancer prevention' [1]. This finding is consistent with a parallel study in AH109A hepatoma cells where enterolactone exhibited an IC50 of 10 µM for proliferation inhibition, compared to >200 µM for its precursor hydroxymatairesinol (HMR), a greater than 20-fold potency advantage [2].

Breast cancer Antiproliferative activity MCF-7 BT-20 Plant lignans

Optimal Research and Procurement Scenarios for Enterolactone (CAS 76543-15-2) Based on Quantitative Differential Evidence


In Vivo Oncology Studies Requiring Extended Dosing Intervals and Sustained Systemic Exposure

Enterolactone's 2.86-fold longer elimination half-life (12.6 h vs. 4.4 h) and 1.82-fold larger AUC compared to enterodiol make it the preferred enterolignan for chronic in vivo dosing regimens where once-daily or less frequent administration is desired to achieve steady-state plasma concentrations [1]. This is particularly relevant for xenograft and carcinogen-induced tumor models requiring weeks to months of treatment, where enterodiol's rapid clearance would necessitate multiple daily dosing, increasing animal handling stress and compound consumption. Procurement should prioritize enterolactone for these protocols to reduce total compound quantity needed and improve pharmacokinetic consistency across treatment groups [1].

Prostate Cancer Research Targeting Androgen-Sensitive Pathways with Lower Compound Requirements

In LNCaP prostate cancer cell-based assays, enterolactone achieves 50% growth inhibition at 57 µM compared to 100 µM for enterodiol, representing a 1.75-fold potency advantage [2]. For laboratories conducting high-throughput screening or large-scale dose-response experiments, this translates to proportionally lower compound consumption. Researchers should procure enterolactone rather than enterodiol for prostate cancer cell proliferation studies to reduce per-experiment compound cost and minimize the volume of DMSO or solvent vehicle introduced into cell culture systems [2].

Selective 17β-HSD Pathway Inhibition Studies for Tissue-Specific Estrogen Modulation

Enterolactone's pronounced inhibition of 17β-HSD type 1 (84% inhibition of E2 production at 50 µM) combined with its relatively weak aromatase inhibition (37% at 10 µM) establishes it as a pathway-selective tool compound that is mechanistically distinct from enterodiol, which preferentially inhibits aromatase (81% at 10 µM) [3]. This makes enterolactone uniquely suitable for experiments designed to dissect the relative contributions of aromatase vs. 17β-HSD pathways to local estrogen biosynthesis in breast, endometrial, and other hormone-responsive tissues. Substitution with enterodiol would fundamentally alter the experimental intervention and confound pathway-specific conclusions [3].

ERα AF-2-Specific Transactivation Studies to Differentiate SERM-like Activity

Enterolactone's preferential recruitment of the AF-2 activation function of ERα, in contrast to enterodiol's dual AF-1/AF-2 engagement, positions it as a valuable tool for studying selective estrogen receptor modulator (SERM)-like mechanisms [4]. This property is critical for research programs developing tissue-selective estrogenic agents, as AF-1 and AF-2 exhibit cell-type-specific activity ratios. Enterolactone should be procured over enterodiol for experiments requiring dissection of AF-1-dependent vs. AF-2-dependent transcriptional programs, as enterodiol's combined AF-1/AF-2 activation masks pathway-specific effects [4].

Quote Request

Request a Quote for Enterolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.